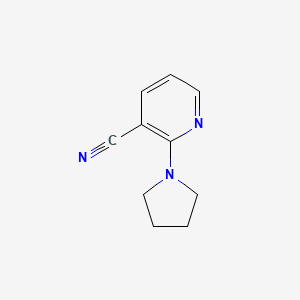

2-(Pyrrolidin-1-yl)nicotinonitrile

Description

Properties

IUPAC Name |

2-pyrrolidin-1-ylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c11-8-9-4-3-5-12-10(9)13-6-1-2-7-13/h3-5H,1-2,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHRCNCKRRFUYAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=CC=N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50424696 | |

| Record name | 3-Cyano-2-pyrrolidinopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59025-38-6 | |

| Record name | 2-(1-Pyrrolidinyl)-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59025-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Cyano-2-pyrrolidinopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(Pyrrolidin-1-yl)nicotinonitrile

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 2-(Pyrrolidin-1-yl)nicotinonitrile, a heterocyclic compound of significant interest in medicinal chemistry. The document details a robust synthetic protocol, delves into the underlying reaction mechanism, and presents a thorough characterization workflow. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Significance of the 2-Aminopyridine Scaffold

The pyridine ring is a fundamental heterocyclic motif present in a vast array of natural products and pharmaceutical agents.[1] Among its numerous derivatives, the 2-aminopyridine scaffold has garnered considerable attention due to its versatile biological activities.[2] Compounds incorporating this structural element have demonstrated a wide spectrum of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.[1]

This compound, a substituted 2-aminopyridine, represents a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. Its synthesis and characterization are therefore of paramount importance for the exploration of new chemical entities in drug discovery. This guide aims to provide a detailed and practical resource for the preparation and validation of this key intermediate.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction between 2-chloronicotinonitrile and pyrrolidine. This reaction is typically carried out in a suitable solvent and may be facilitated by a base to neutralize the hydrochloric acid generated during the reaction.

Reaction Scheme

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is a representative procedure adapted from general methods for the synthesis of similar 2-aminopyridine derivatives.

Materials:

-

2-Chloronicotinonitrile (98%)

-

Pyrrolidine (99%)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

Instrumentation:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Rotary evaporator

-

Standard laboratory glassware

-

Thin-layer chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloronicotinonitrile (1.38 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).

-

Solvent and Reagent Addition: Add 40 mL of anhydrous acetonitrile to the flask. While stirring, add pyrrolidine (1.2 mL, 15 mmol) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by TLC (eluent: 3:1 hexanes/ethyl acetate).

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate. Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in 50 mL of ethyl acetate and wash with 2 x 30 mL of water, followed by 30 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford this compound as a solid.

Safety and Handling

-

2-Chloronicotinonitrile: This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Pyrrolidine: A flammable liquid and vapor that is harmful if swallowed, inhaled, or absorbed through the skin. It causes severe skin and eye burns. Handle in a fume hood with appropriate PPE.

-

Acetonitrile: A flammable liquid and vapor that is harmful if swallowed, inhaled, or in contact with skin. Handle in a fume hood with appropriate PPE.

Reaction Mechanism

The synthesis of this compound proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This mechanism is characteristic of aromatic rings that are activated by electron-withdrawing groups.

Caption: The SNAr reaction mechanism workflow.

In this reaction, the electron-withdrawing nitrile group (-CN) and the nitrogen atom in the pyridine ring activate the C2 position for nucleophilic attack. The lone pair of electrons on the nitrogen atom of pyrrolidine attacks the electron-deficient C2 carbon of 2-chloronicotinonitrile. This leads to the formation of a resonance-stabilized negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is then restored by the elimination of the chloride leaving group, yielding the final product.

Characterization

The structure and purity of the synthesized this compound can be confirmed by a combination of spectroscopic techniques. The following are the expected characterization data based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons of the pyrrolidine ring and the pyridine ring.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 | dd | 1H | H6 (Pyridine) |

| ~7.6 | dd | 1H | H4 (Pyridine) |

| ~6.5 | dd | 1H | H5 (Pyridine) |

| ~3.5 | t | 4H | -N-CH₂- (Pyrrolidine) |

| ~1.9 | m | 4H | -CH₂- (Pyrrolidine) |

13C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the pyridine and pyrrolidine rings, as well as the nitrile carbon.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~160 | C2 (Pyridine) |

| ~152 | C6 (Pyridine) |

| ~140 | C4 (Pyridine) |

| ~118 | -CN |

| ~108 | C5 (Pyridine) |

| ~95 | C3 (Pyridine) |

| ~47 | -N-CH₂- (Pyrrolidine) |

| ~25 | -CH₂- (Pyrrolidine) |

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

| Predicted Wavenumber (cm⁻¹) | Functional Group |

| ~2220 | C≡N (Nitrile) |

| ~1600-1450 | C=C and C=N (Aromatic Ring) |

| ~1300-1100 | C-N Stretch |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

| Technique | Predicted m/z | Assignment |

| Electrospray Ionization (ESI) | ~174.1 | [M+H]⁺ |

Applications in Drug Development

The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, and this compound serves as a key precursor for the synthesis of a variety of biologically active compounds.[1] Its derivatives have been investigated for a range of therapeutic applications, including:

-

Anticancer Agents: The 2-aminopyridine core is present in several kinase inhibitors used in cancer therapy.[2]

-

Antibacterial and Antifungal Agents: Derivatives have shown promising activity against various microbial strains.

-

Anti-inflammatory Drugs: The scaffold is found in compounds with anti-inflammatory properties.

The ability to readily modify the this compound structure makes it an attractive starting point for the development of new therapeutic agents.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The presented experimental protocol, based on established methodologies, offers a reliable route to this valuable synthetic intermediate. The outlined characterization data, while predictive, serve as a robust guide for the structural elucidation and purity assessment of the synthesized compound. The significance of the 2-aminopyridine scaffold in medicinal chemistry underscores the importance of this guide for researchers engaged in the discovery and development of novel therapeutic agents.

References

An In-Depth Technical Guide to the Physicochemical Properties of 2-(Pyrrolidin-1-yl)nicotinonitrile (CAS: 59025-38-6)

Executive Summary

This technical guide provides a comprehensive analysis of 2-(Pyrrolidin-1-yl)nicotinonitrile, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. By combining a privileged nicotinonitrile core with a versatile pyrrolidine moiety, this molecule serves as a valuable building block for creating novel chemical entities with tailored pharmacological profiles. This document delineates its core physicochemical properties, provides detailed protocols for its synthesis and characterization, and discusses its strategic importance in modern drug discovery. The narrative is grounded in established scientific principles, offering field-proven insights and methodologies designed for practical application in a research setting.

Section 1: Introduction & Strategic Importance

The rational design of small-molecule therapeutics often relies on the strategic combination of well-characterized molecular scaffolds. This compound is an exemplar of this approach, merging two pharmacologically significant motifs: the nicotinonitrile group and the pyrrolidine ring.

The Nicotinonitrile Scaffold: A Privileged Core in Drug Discovery

Nicotinonitrile, or 3-cyanopyridine, is recognized as a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a wide array of biological activities, leading to the development of several marketed drugs, including the kinase inhibitors bosutinib and neratinib[1]. The pyridine ring can engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, while the nitrile group is a versatile synthetic handle and a potent hydrogen bond acceptor. The incorporation of this scaffold is a validated strategy for developing potent and selective therapeutic agents[1][2][3].

The Pyrrolidine Moiety: A Versatile Tool for Modulating Pharmacokinetics

The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is a cornerstone of many natural products and synthetic drugs[4]. Its inclusion in a molecule can significantly enhance aqueous solubility and improve other key physicochemical properties. The nitrogen atom can act as a hydrogen bond acceptor, and the ring's conformational flexibility allows it to adapt to the steric constraints of a target's binding site. In drug design, the pyrrolidine motif is frequently employed to optimize a compound's potency, selectivity, and overall pharmacokinetic profile[5].

This compound: A Synthesis of Key Pharmacophores

The subject of this guide, this compound, strategically places the electron-donating pyrrolidine ring at the 2-position of the electron-deficient pyridine ring, ortho to the cyano group. This substitution pattern significantly influences the electronic properties of the molecule, modulating its reactivity and potential biological interactions. The resulting compound is not merely a chemical curiosity but a highly valuable building block for constructing more complex molecules with desirable drug-like properties.

Section 2: Core Physicochemical & Structural Data

A thorough understanding of a compound's fundamental properties is a prerequisite for its effective use in research. This section summarizes the key identifiers and physicochemical data for this compound.

Identity and Nomenclature

The structural and identifying information for the compound is presented below.

| Property | Value | Reference |

| Chemical Name | This compound | [6] |

| Synonyms | 3-Cyano-2-pyrrolidinopyridine, 2-(1-pyrrolidinyl)-3-pyridinecarbonitrile | [6] |

| CAS Number | 59025-38-6 | [6] |

| Molecular Formula | C₁₀H₁₁N₃ | [6] |

| Molecular Weight | 173.21 g/mol | [6] |

| Hydrochloride Salt MW | 209.68 g/mol (C₁₀H₁₂ClN₃) |

Calculated and Experimental Properties

The following table summarizes key physicochemical properties. It is important to note that many of these values are predicted through computational models and should be confirmed experimentally for critical applications.

| Property | Predicted Value | Significance in Drug Development | Reference |

| Boiling Point | 338.8 ± 27.0 °C | Indicates low volatility and thermal stability under typical synthetic conditions. | [6] |

| Density | 1.18 ± 0.1 g/cm³ | Useful for formulation and process chemistry calculations. | [6] |

| pKa (Conjugate Acid) | 3.61 ± 0.29 | Suggests the pyridine nitrogen is weakly basic. The compound will be predominantly neutral at physiological pH (7.4), which impacts its membrane permeability and target engagement. | [6] |

| Storage Conditions | Sealed in dry, 2-8°C | Highlights the need for controlled storage to prevent degradation, likely due to potential hydrolysis or oxidation. | [6] |

Section 3: Synthesis & Purification

The accessibility of a chemical building block is paramount for its utility. This compound can be reliably synthesized via a nucleophilic aromatic substitution (SₙAr) reaction.

Rationale for Synthetic Strategy: Nucleophilic Aromatic Substitution

The synthesis leverages the reaction between a halo- or fluoro-substituted nicotinonitrile and pyrrolidine[6]. The pyridine ring, particularly when substituted with an electron-withdrawing group like nitrile, is activated towards nucleophilic attack. A fluorine atom at the 2-position is an excellent leaving group for this transformation, leading to a high-yielding and clean reaction. Pyrrolidine acts as the nucleophile, displacing the fluoride to form the desired product.

Detailed Experimental Protocol: Synthesis from 2-Fluoronicotinonitrile and Pyrrolidine

This protocol is a representative method for the synthesis of this compound.

Materials:

-

2-Fluoronicotinonitrile (1.0 eq)

-

Pyrrolidine (1.2 eq)

-

Potassium Carbonate (K₂CO₃, 2.0 eq)

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl acetate, Hexanes (for chromatography)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add 2-fluoronicotinonitrile (1.0 eq) and anhydrous acetonitrile. Stir the solution at room temperature until the starting material is fully dissolved.

-

Addition of Reagents: Add potassium carbonate (2.0 eq) to the solution. Expertise Note: K₂CO₃ acts as a base to scavenge the HF byproduct, driving the reaction to completion.

-

Slowly add pyrrolidine (1.2 eq) dropwise to the stirring suspension at room temperature. Causality: A slight excess of the nucleophile ensures complete consumption of the limiting electrophile.

-

Reaction Monitoring: Heat the reaction mixture to 60-70°C and monitor its progress by Thin Layer Chromatography (TLC) until the 2-fluoronicotinonitrile spot is no longer visible.

-

Workup: Cool the reaction mixture to room temperature. Remove the acetonitrile under reduced pressure. Partition the residue between ethyl acetate and deionized water.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts.

-

Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate. Filter the mixture and concentrate the filtrate in vacuo to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford this compound as a pure solid.

Workflow Diagram: Synthesis and Purification

Caption: General workflow for the synthesis and purification of this compound.

Section 4: Spectroscopic Characterization

Unambiguous structural confirmation is a cornerstone of chemical research. A combination of NMR, IR, and MS techniques provides a self-validating system for verifying the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule.

Expected ¹H NMR Spectral Features:

-

Pyridine Ring Protons (3H): Three distinct signals in the aromatic region (approx. 7.0-8.5 ppm). The proton at C4 will likely be a doublet of doublets, the proton at C5 a doublet of doublets, and the proton at C6 a doublet of doublets, with coupling constants characteristic of ortho and meta relationships.

-

Pyrrolidine Protons (8H): Two sets of multiplets in the aliphatic region. The two methylene groups adjacent to the nitrogen (α-protons) will appear downfield (approx. 3.4-3.8 ppm) compared to the two β-protons (approx. 1.9-2.2 ppm) due to the deshielding effect of the nitrogen atom.

Expected ¹³C NMR Spectral Features:

-

Nitrile Carbon (C≡N): A signal around 115-120 ppm.

-

Pyridine Ring Carbons (5C): Five signals in the aromatic region (approx. 110-160 ppm), with the carbon attached to the pyrrolidine ring (C2) being the most downfield.

-

Pyrrolidine Carbons (4C): Two signals in the aliphatic region, with the α-carbons appearing more downfield (approx. 45-50 ppm) than the β-carbons (approx. 25-30 ppm).

Protocol: Sample Preparation and Data Acquisition for NMR

-

Accurately weigh 5-10 mg of the purified compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a clean, dry NMR tube.

-

Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) on a spectrometer (e.g., 400 MHz or higher) according to standard instrument procedures.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying key functional groups.

Key Functional Group Vibrations:

-

Nitrile Stretch (C≡N): A sharp, intense absorption band in the range of 2220-2235 cm⁻¹ is the most characteristic signal for this molecule[7].

-

Aromatic C=C/C=N Stretch: Multiple bands in the 1400-1600 cm⁻¹ region.

-

Aliphatic C-H Stretch: Bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

-

C-N Stretch: Absorptions in the 1250-1350 cm⁻¹ region corresponding to the aryl-N and alkyl-N bonds.

Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Ensure the ATR crystal is clean by taking a background spectrum.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact.

-

Acquire the spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern, confirming the elemental composition and connectivity.

Expected Molecular Ion Peak and Fragmentation:

-

Molecular Ion (M⁺˙): The high-resolution mass spectrum (HRMS) should show a prominent molecular ion peak corresponding to the exact mass of C₁₀H₁₁N₃.

-

Key Fragments: Common fragmentation pathways would include the loss of the pyrrolidine ring or parts of it, and potentially the loss of HCN from the pyridine ring.

Logical Relationship Diagram: Predicted MS Fragmentation

Caption: A plausible fragmentation pathway for this compound in Mass Spectrometry.

Protocol: High-Resolution Mass Spectrometry (HRMS) Analysis

-

Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via direct infusion or LC-MS using an electrospray ionization (ESI) source in positive ion mode.

-

Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500).

-

Compare the experimentally determined exact mass of the molecular ion peak to the theoretical mass to confirm the elemental formula.

Section 5: Applications in Research and Drug Development

The value of this compound lies in its potential as a versatile starting material for creating diverse chemical libraries.

-

Scaffold for Library Synthesis: The nitrile group can be hydrolyzed to a carboxylic acid or amide, or reduced to an amine, providing multiple avenues for further functionalization. The pyridine ring itself can undergo further substitution reactions, allowing for the exploration of a broad chemical space.

-

Fragment-Based Drug Discovery (FBDD): With a molecular weight under 200 g/mol and a simple, rigid-flexible structure, this compound is an ideal candidate for fragment screening campaigns. It presents distinct hydrogen bond acceptors (nitrile N, pyridine N) and a hydrophobic region, which are key features for initial low-affinity binding to biological targets.

-

Bioisosteric Replacement: In lead optimization, the 2-(pyrrolidinyl)pyridine moiety can serve as a bioisostere for other chemical groups to fine-tune a lead compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Section 6: Conclusion

This compound is a compound of high strategic value for chemical and pharmaceutical research. Its synthesis is straightforward, and its structure combines two of the most successful scaffolds in modern medicinal chemistry. The physicochemical properties, particularly its moderate basicity and potential for hydrogen bonding, make it an attractive building block for developing novel therapeutics. The detailed synthetic and analytical protocols provided in this guide offer researchers a reliable framework for utilizing this compound in their discovery programs.

Section 7: References

-

El-Sayed, M. S., et al. (2025). Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials. ResearchGate. --INVALID-LINK--

-

ACS Publications. (2022). Facile Synthesis of 2-Methylnicotinonitrile through Degenerate Ring Transformation of Pyridinium Salts. The Journal of Organic Chemistry. --INVALID-LINK--

-

ChemicalBook. (2023). 2-pyrrolidin-1-ylnicotinonitrile. ChemicalBook. --INVALID-LINK--

-

Tzani, A., et al. (2020). Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. Molecules. --INVALID-LINK--

-

Hisham, M., et al. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Journal of Advanced Biomedical & Pharmaceutical Sciences. --INVALID-LINK--

-

D'Andrea, E., & Brogi, S. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Current Medicinal Chemistry. --INVALID-LINK--

-

Sigma-Aldrich. 2-Pyrrolidin-1-ylnicotinonitrile hydrochloride. Sigma-Aldrich. --INVALID-LINK--

-

Frontiers in Chemistry. (2020). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. --INVALID-LINK--

-

PharmaBlock. Pyrrolidine Derivatives in Drug Discovery. PharmaBlock. --INVALID-LINK--

-

MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. --INVALID-LINK--

-

National Genomics Data Center. (2024). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. Genomics, Proteomics & Bioinformatics. --INVALID-LINK--

-

ResearchGate. (2020). Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. Chinese Journal of Chemical Physics. --INVALID-LINK--

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 3. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 4. mdpi.com [mdpi.com]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-pyrrolidin-1-ylnicotinonitrile | 59025-38-6 [chemicalbook.com]

- 7. Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data (NMR, IR, MS) for 2-(Pyrrolidin-1-yl)nicotinonitrile

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(Pyrrolidin-1-yl)nicotinonitrile

Abstract

Molecular Structure and Analytical Overview

This compound possesses a pyridine ring substituted at the 2-position with a pyrrolidine group and at the 3-position with a nitrile group. This substitution pattern creates a unique electronic environment that is reflected in its spectroscopic signatures. The electron-donating pyrrolidine ring and the electron-withdrawing nitrile group exert opposing effects on the aromatic system, making spectroscopic analysis a powerful tool for structural confirmation.

Our analytical approach integrates three core techniques:

-

NMR Spectroscopy to elucidate the precise proton and carbon framework.

-

IR Spectroscopy to confirm the presence of key functional groups, notably the nitrile moiety.

-

Mass Spectrometry to verify the molecular weight and deduce structural information from fragmentation patterns.

Figure 1: Chemical structure of this compound with atom numbering for spectroscopic assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of each proton and carbon atom.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons of the pyridine ring and the aliphatic protons of the pyrrolidine moiety.

-

Aromatic Region (δ 7.0 - 8.5 ppm): The pyridine ring protons will appear as multiplets. H6 is expected to be the most downfield due to its proximity to the ring nitrogen. The electron-donating effect of the pyrrolidine group will shield the pyridine protons relative to unsubstituted nicotinonitrile.

-

Aliphatic Region (δ 1.9 - 3.6 ppm): The pyrrolidine protons will appear as two distinct sets of multiplets. The protons on C8' and C11' (alpha to the nitrogen) will be downfield compared to the protons on C9' and C10' (beta to the nitrogen) due to the deshielding effect of the adjacent nitrogen atom.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Integration |

| H6 (Pyridine) | 8.25 - 8.35 | Doublet of Doublets (dd) | ~4.8, 1.8 | 1H |

| H4 (Pyridine) | 7.60 - 7.70 | Doublet of Doublets (dd) | ~7.6, 1.8 | 1H |

| H5 (Pyridine) | 6.65 - 6.75 | Doublet of Doublets (dd) | ~7.6, 4.8 | 1H |

| H8', H11' (Pyrrolidine α-CH₂) | 3.50 - 3.60 | Triplet (t) | ~6.5 | 4H |

| H9', H10' (Pyrrolidine β-CH₂) | 1.95 - 2.05 | Quintet (quin) | ~6.5 | 4H |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The carbon NMR spectrum will confirm the presence of all 10 unique carbon atoms in the molecule.

-

Aromatic & Nitrile Region (δ 90 - 160 ppm): The pyridine carbons will resonate in this region, with C2 being the most downfield due to its direct attachment to two nitrogen atoms. The nitrile carbon (C12) is expected to appear around δ 117-119 ppm. A key indicator of successful synthesis is the quaternary carbon C3, which is expected to be significantly shielded.

-

Aliphatic Region (δ 25 - 50 ppm): The two sets of pyrrolidine carbons will be observed here, with the alpha-carbons (C8', C11') appearing further downfield than the beta-carbons (C9', C10').

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 (Pyridine) | 158 - 160 |

| C6 (Pyridine) | 150 - 152 |

| C4 (Pyridine) | 138 - 140 |

| C12 (Nitrile, -C≡N) | 117 - 119 |

| C5 (Pyridine) | 112 - 114 |

| C3 (Pyridine) | 90 - 92 |

| C8', C11' (Pyrrolidine α-C) | 46 - 48 |

| C9', C10' (Pyrrolidine β-C) | 25 - 27 |

Experimental Protocol: NMR Spectrum Acquisition

Rationale: This protocol ensures high-resolution data suitable for unambiguous structural assignment. Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing properties for moderately polar organic compounds.

-

Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Place the tube in the NMR spectrometer (e.g., a 500 MHz instrument).

-

Locking and Shimming: Lock onto the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence (e.g., 'zg30'). Use a 30° pulse angle, a spectral width of 16 ppm, an acquisition time of ~4 seconds, and a relaxation delay of 2 seconds. Co-add 16 scans for a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., 'zgpg30'). Use a 30° pulse angle, a spectral width of 240 ppm, and a relaxation delay of 2 seconds. Co-add 1024 or more scans to achieve adequate sensitivity.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm and the ¹³C spectrum by setting the CDCl₃ peak to 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential and rapid technique for identifying the functional groups present in a molecule.

Interpretation of Key Absorption Bands

The IR spectrum provides definitive evidence for the nitrile group and distinguishes between the aromatic and aliphatic C-H bonds. The most characteristic absorption is the strong, sharp peak for the C≡N stretch.[1]

| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity | Significance |

| 3100 - 3000 | C-H Stretch (Aromatic) | Medium to Weak | Confirms the presence of the pyridine ring. |

| 2980 - 2850 | C-H Stretch (Aliphatic) | Medium | Confirms the presence of the pyrrolidine ring's CH₂ groups. |

| 2230 - 2220 | C≡N Stretch (Nitrile) | Strong, Sharp | Primary diagnostic peak for the nicotinonitrile core.[1] |

| 1600 - 1550 | C=C and C=N Stretch (Aromatic) | Medium to Strong | Corresponds to the vibrations of the pyridine ring framework. |

| 1350 - 1250 | C-N Stretch (Aryl-Amine) | Medium to Strong | Represents the bond between the pyridine C2 and the pyrrolidine nitrogen. |

Experimental Protocol: ATR-IR Spectrum Acquisition

Rationale: Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation and provides high-quality spectra of solid or liquid samples.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound powder onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

MS is used to determine the molecular weight of the compound and provides structural clues through the analysis of its fragmentation patterns under ionization.

Expected Molecular Ion and Isotopic Pattern

The monoisotopic mass of this compound (C₁₀H₁₁N₃) is 173.0953 g/mol . Using a high-resolution mass spectrometer (HRMS) like a TOF or Orbitrap, this exact mass can be confirmed.

-

In ESI+ mode: The primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 174.1031 .

Predicted Fragmentation Pathway (ESI-MS/MS)

Tandem mass spectrometry (MS/MS) of the parent ion (m/z 174) will induce fragmentation, yielding structurally informative product ions. The pyrrolidine ring is a likely site for initial fragmentation. This prediction is informed by fragmentation studies of related pyrrolidinophenone derivatives, where loss of the pyrrolidine moiety or parts thereof is a common pathway.[2]

Figure 2: A plausible ESI-MS/MS fragmentation pathway for protonated this compound.

-

m/z 146.07: This fragment likely arises from the loss of ethylene (C₂H₄) from the pyrrolidine ring, a common fragmentation for N-alkylated pyrrolidines.

-

m/z 104.04: This represents the 2-aminonicotinonitrile core resulting from the cleavage and loss of the entire pyrrolidine group. This is a highly stable and therefore probable fragment.

-

m/z 77.04: Subsequent loss of hydrogen cyanide (HCN) from the m/z 104 fragment yields the aminopyridyl cation.

Experimental Protocol: LC-MS Analysis

Rationale: Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for analyzing the mass and purity of synthesized compounds. This protocol uses standard reversed-phase conditions suitable for this molecule.

-

Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in methanol. Dilute this stock to a final concentration of ~1-10 µg/mL using the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% formic acid).

-

LC Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2 µL.

-

-

MS Conditions (ESI+):

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Scan Range: m/z 50 - 500.

-

Capillary Voltage: 3.5 kV.

-

Gas Temperature: 325 °C.

-

Nebulizer Pressure: 40 psi.

-

-

Data Acquisition: Perform a full scan MS run to identify the [M+H]⁺ ion. Follow with a targeted MS/MS experiment on the parent ion at m/z 174.1 to acquire fragmentation data.

Integrated Spectroscopic Confirmation Workflow

No single technique provides complete structural proof. The true power of spectroscopic characterization lies in the integration of data from multiple orthogonal methods.

Figure 3: Workflow for the integrated structural confirmation of this compound.

Conclusion

The structural confirmation of this compound relies on a synergistic application of NMR, IR, and MS techniques. The predicted data presented in this guide—highlighted by the characteristic nitrile stretch in the IR, the precise molecular ion in the MS, and the unique pattern of aromatic and aliphatic signals in the NMR—provides a robust template for analysis. By following the detailed experimental protocols and integrated workflow, researchers can confidently verify the identity, structure, and purity of this compound, ensuring data integrity for subsequent applications in research and development.

References

An In-depth Technical Guide to the Crystal Structure Analysis of 2-(Pyrrolidin-1-yl)nicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise three-dimensional arrangement of atoms within an active pharmaceutical ingredient (API) is fundamental to understanding its physicochemical properties, guiding drug design, and ensuring solid-form stability.[1] This guide provides a comprehensive technical overview of the single-crystal X-ray diffraction (SC-XRD) analysis of 2-(Pyrrolidin-1-yl)nicotinonitrile, a heterocyclic compound of interest in medicinal chemistry due to the established bioactivity of nicotinonitrile derivatives.[2][3] We will explore the causal relationships behind the experimental design, from synthesis and crystallization to data collection, structure solution, and refinement. This document serves as a detailed protocol and a framework for interpreting the resulting structural data, offering field-proven insights for professionals in drug development.

Introduction: The Imperative of Structural Elucidation

In modern drug discovery, the crystal structure of a small molecule is a critical piece of the puzzle.[4][5] It provides the "gold standard" of data, revealing not just the connectivity of atoms, but also their precise spatial coordinates, bond lengths, bond angles, and torsional angles.[6][7] This information is invaluable for:

-

Structure-Activity Relationship (SAR) Studies: Understanding how a molecule's conformation influences its interaction with a biological target.[5]

-

Rational Drug Design: Designing new molecules with improved potency and selectivity by visualizing binding modes in protein-ligand complexes.[4][8]

-

Polymorph Screening: Identifying and characterizing different crystalline forms of an API, which can have profound impacts on solubility, stability, and bioavailability.[1]

Nicotinonitrile (3-cyanopyridine) derivatives are a well-established class of compounds with a wide range of biological activities, including anticancer, antiviral, and antibacterial properties.[2] The incorporation of a pyrrolidine ring, a common scaffold in medicinal chemistry, can further modulate the compound's pharmacological profile.[9] Therefore, a detailed structural analysis of this compound is a crucial step in evaluating its potential as a drug candidate.

Methodology: From Synthesis to a Single Crystal

The journey to a crystal structure begins with the synthesis of the compound and the growth of high-quality single crystals suitable for diffraction experiments.

Synthesis of this compound

The synthesis of substituted nicotinonitriles can often be achieved through nucleophilic aromatic substitution or multi-component reactions.[10][11] A plausible and efficient route to the title compound involves the reaction of 2-chloronicotinonitrile with pyrrolidine.

Experimental Protocol:

-

Reaction Setup: To a solution of 2-chloronicotinonitrile (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add potassium carbonate (2.0 eq) as a base.

-

Nucleophilic Addition: Add pyrrolidine (1.2 eq) dropwise to the stirring suspension at room temperature.

-

Reaction Progression: Heat the mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield pure this compound.

Crystallization: The Art of Molecular Order

Obtaining a single crystal of sufficient size and quality is often the most challenging step.[12] The goal is to encourage the molecules to slowly arrange themselves into a highly ordered, repeating lattice. The choice of solvent and crystallization technique is critical and often determined empirically.

Experimental Protocol: Slow Evaporation

-

Solvent Selection: Dissolve a small amount of the purified compound (e.g., 10-20 mg) in a minimal amount of a suitable solvent or solvent mixture. Good candidates include methanol, ethanol, or ethyl acetate/hexane mixtures.

-

Preparation: Place the solution in a small, clean vial.

-

Evaporation: Cover the vial with a cap containing a few small perforations (made with a needle) to allow for slow evaporation of the solvent.

-

Incubation: Store the vial in a vibration-free environment at a constant temperature.

-

Crystal Growth: Over a period of several days to weeks, as the solvent slowly evaporates, the solution will become supersaturated, and crystals may begin to form. Suitable crystals for SC-XRD are typically 0.1-0.3 mm in each dimension.[12]

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is a powerful, non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[13][14]

The Fundamental Principle: Bragg's Law

The technique is based on the principle of X-ray diffraction.[15] When a beam of monochromatic X-rays strikes a crystal, the regularly spaced atoms in the crystal lattice act as a diffraction grating. Constructive interference of the scattered X-rays occurs only at specific angles, governed by Bragg's Law:

nλ = 2d sin(θ)

Where 'n' is an integer, 'λ' is the wavelength of the X-rays, 'd' is the spacing between the crystal lattice planes, and 'θ' is the angle of incidence.[12] By rotating the crystal and measuring the angles and intensities of the diffracted beams, a three-dimensional map of the electron density within the crystal can be reconstructed.[15]

Data Collection and Processing Workflow

The process of determining a crystal structure from a suitable crystal involves several key computational steps.[16]

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. migrationletters.com [migrationletters.com]

- 5. zienjournals.com [zienjournals.com]

- 6. The future of crystallography in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pulstec.net [pulstec.net]

- 8. rjptonline.org [rjptonline.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. fiveable.me [fiveable.me]

- 13. creative-biostructure.com [creative-biostructure.com]

- 14. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 15. m.youtube.com [m.youtube.com]

- 16. portlandpress.com [portlandpress.com]

A Guide to Advanced Synthetic Methodologies for Substituted Nicotinonitriles

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendant Role of the Nicotinonitrile Scaffold in Modern Medicinal Chemistry

The nicotinonitrile framework, a pyridine ring functionalized with a cyano group, has firmly established itself as a "privileged scaffold" in the landscape of medicinal chemistry. Its prevalence in numerous FDA-approved drugs is a testament to its versatile and potent bioactivity. The unique electronic properties conferred by the pyridine nitrogen and the nitrile group enable these molecules to engage in a wide array of interactions with biological targets, leading to diverse pharmacological effects.[1][2] Marketed drugs such as the anticancer agents bosutinib and neratinib, and the cardiotonic agents milrinone and olprinone, all feature the nicotinonitrile core, underscoring its therapeutic significance.[2]

The continuous evolution of synthetic organic chemistry has ushered in an era of novel and efficient methodologies for the construction of these valuable derivatives. This technical guide provides a comprehensive overview of the most impactful and innovative synthesis routes for substituted nicotinonitriles, with a focus on multi-component reactions, advanced catalytic strategies, and green chemistry approaches. Each section is designed to provide not just a protocol, but a deeper understanding of the underlying principles, empowering researchers to make informed decisions in their synthetic endeavors.

Part I: The Vanguard of Efficiency: Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) have revolutionized the synthesis of complex molecules by combining three or more starting materials in a single, atom-economical step.[3][4] These reactions are particularly well-suited for the construction of highly substituted pyridine rings, offering a rapid and efficient pathway to diverse libraries of nicotinonitrile derivatives.

The Guareschi-Thorpe Reaction: A Classic Reimagined

The Guareschi-Thorpe reaction is a cornerstone of pyridine synthesis, involving the condensation of a β-ketoester, an alkyl cyanoacetate or cyanoacetamide, and an ammonia source.[5] Modern iterations of this reaction have focused on improving its environmental footprint and operational simplicity.

A noteworthy advancement is the use of aqueous ammonium carbonate as both the nitrogen source and a mild basic buffer.[5] This approach eliminates the need for volatile organic solvents and corrosive catalysts, making it a greener alternative.

Reaction Mechanism:

The reaction proceeds through a cascade of events, beginning with a Knoevenagel condensation between the 1,3-dicarbonyl compound and the active methylene compound, catalyzed by the mild base. This is followed by a Michael addition of the enolate of the second 1,3-dicarbonyl equivalent. Finally, intramolecular cyclization with the ammonia source and subsequent dehydration yields the substituted pyridone.

Caption: Simplified workflow of the Guareschi-Thorpe reaction.

Experimental Protocol: Green Synthesis of 2-Hydroxy-4,6-diphenylnicotinonitrile

-

Step 1: In a round-bottom flask, combine benzoylacetonitrile (1 mmol), ethyl benzoylacetate (1 mmol), and ammonium carbonate (1.5 mmol) in 10 mL of water.

-

Step 2: Stir the mixture at 80°C for 4-6 hours, monitoring the reaction progress by TLC.

-

Step 3: Upon completion, allow the reaction mixture to cool to room temperature. The product will precipitate out of the aqueous solution.

-

Step 4: Collect the solid product by filtration, wash with cold water, and dry under vacuum to afford the desired 2-hydroxy-4,6-diphenylnicotinonitrile.

One-Pot Synthesis from Chalcones: A Versatile Approach

Chalcones, or 1,3-diaryl-2-propen-1-ones, are excellent precursors for the synthesis of a wide variety of heterocyclic compounds, including nicotinonitriles. A common and effective method involves the cyclization of a chalcone with malononitrile in the presence of ammonium acetate.[6]

Reaction Mechanism:

This transformation proceeds via a Michael addition of the malononitrile carbanion to the β-carbon of the chalcone. The resulting adduct then undergoes an intramolecular cyclization, with the amino group from the ammonium acetate attacking one of the nitrile groups. Subsequent tautomerization and aromatization lead to the final nicotinonitrile product.

Caption: Reaction pathway for the synthesis of nicotinonitriles from chalcones.

Part II: The Cutting Edge: Advanced Catalytic Strategies

The development of novel catalytic systems has opened up new avenues for the synthesis of substituted nicotinonitriles with high efficiency and selectivity. These methods often operate under milder conditions and offer access to previously challenging substitution patterns.

Transition-Metal-Catalyzed C-H Functionalization: A Paradigm Shift

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, allowing for the formation of C-C and C-N bonds without the need for pre-functionalized starting materials.[7] In the context of pyridine synthesis, this approach offers a highly atom-economical route to substituted nicotinonitriles.

Palladium-catalyzed C-H arylation of pyridines containing electron-withdrawing groups has been shown to proceed with high regioselectivity at the 3- and 4-positions.[8] This is a significant advantage as it complements other methods that typically favor functionalization at the 2-position.

Experimental Protocol: Palladium-Catalyzed C4-Arylation of 3-Fluoropyridine

-

Step 1: To an oven-dried Schlenk tube, add Pd(OAc)₂ (5 mol%), a suitable phosphine ligand (e.g., P(n-Bu)Ad₂, 10 mol%), Cs₂CO₃ (2 equivalents), and pivalic acid (30 mol%).

-

Step 2: Evacuate and backfill the tube with argon.

-

Step 3: Add 3-fluoropyridine (1 mmol), the desired aryl bromide (1.2 equivalents), and toluene (2 mL) via syringe.

-

Step 4: Seal the tube and heat the reaction mixture at 120°C for 24 hours.

-

Step 5: After cooling to room temperature, dilute the mixture with ethyl acetate, filter through a pad of Celite, and concentrate in vacuo.

-

Step 6: Purify the crude product by column chromatography on silica gel to obtain the 4-aryl-3-fluoropyridine.

Magnetic Nanoparticle Catalysis: A Green and Recyclable Solution

The use of magnetic nanoparticles as catalyst supports represents a significant advancement in green chemistry. These catalysts can be easily separated from the reaction mixture using an external magnet, allowing for their simple recovery and reuse.[2][9]

A novel magnetic H-bond catalyst, Fe₃O₄@SiO₂@tosyl-carboxamide, has been developed for the synthesis of nicotinonitrile derivatives via a multi-component reaction under solvent-free conditions.[2]

Reaction Mechanism:

The catalyst is believed to act as a hydrogen bond donor/acceptor, activating the starting materials. The proposed mechanism involves the initial formation of an enol from a 3-oxopropanenitrile, which then reacts with an aldehyde. A subsequent Michael addition and cyclization cascade leads to the final product.[2] The final step is proposed to proceed via a cooperative vinylogous anomeric-based oxidation (CVABO).[9]

Caption: Catalytic cycle for nicotinonitrile synthesis using a magnetic nanoparticle catalyst.

Part III: Enabling Technologies for Sustainable Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes. Methodologies that reduce energy consumption, minimize waste, and utilize safer reagents are at the forefront of modern organic synthesis.

Microwave-Assisted Synthesis: Accelerating Discovery

Microwave-assisted organic synthesis (MAOS) has become an invaluable tool for accelerating reaction rates, often reducing reaction times from hours to minutes.[10][11] This is due to the efficient and rapid heating of the reaction mixture through dielectric heating.[11]

The synthesis of nicotinonitrile derivatives via multi-component reactions is particularly amenable to microwave irradiation, leading to significant improvements in yields and reaction times compared to conventional heating.[12]

Comparative Data: Conventional vs. Microwave-Assisted Synthesis

| Entry | Method | Time | Yield (%) |

| 1 | Conventional Heating | 6-9 hours | 71-88% |

| 2 | Microwave Irradiation | 2-7 minutes | 82-94% |

| Data adapted from a four-component reaction to synthesize novel pyridine derivatives.[12] |

This dramatic rate enhancement allows for rapid library synthesis and optimization of reaction conditions, accelerating the drug discovery process.

Part IV: Comparative Analysis and Future Perspectives

The choice of a synthetic route for a particular nicotinonitrile derivative will depend on a variety of factors, including the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction.

| Synthetic Route | Advantages | Disadvantages |

| Guareschi-Thorpe | Well-established, readily available starting materials, green variations available. | Can require harsh conditions in classical protocols, limited substitution patterns. |

| From Chalcones | Versatile, access to 2-amino-4,6-diaryl derivatives. | Requires pre-synthesis of the chalcone starting material. |

| C-H Functionalization | High atom economy, access to novel substitution patterns. | Can require expensive metal catalysts and ligands, regioselectivity can be a challenge. |

| Magnetic Nanocatalysis | Green, catalyst is easily recyclable, often solvent-free. | Catalyst synthesis can be multi-step, may not be universally applicable. |

| Microwave-Assisted | Dramatically reduced reaction times, often higher yields. | Requires specialized equipment, scalability can be a concern for some applications. |

The future of nicotinonitrile synthesis will undoubtedly be shaped by the continued development of more efficient, selective, and sustainable methodologies. The integration of flow chemistry with catalytic and microwave-assisted techniques holds great promise for the automated and high-throughput synthesis of these important compounds. Furthermore, the application of computational chemistry and machine learning will play an increasingly important role in the rational design of novel catalysts and the prediction of optimal reaction conditions.[13]

References

- 1. [PDF] A Review on The Chemistry of Nicotinonitriles and Their applications | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. A Mini Review on the Multicomponent Synthesis of Pyridine Derivatives: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 4. researchgate.net [researchgate.net]

- 5. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines - Wordpress [reagents.acsgcipr.org]

- 6. researchgate.net [researchgate.net]

- 7. Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, Synthesis, Docking, DFT, MD Simulation Studies of a New Nicotinamide-Based Derivative: In Vitro Anticancer and VEGFR-2 Inhibitory Effects - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrrolidine Scaffold: A Comprehensive Technical Guide to Biological Activity Screening

Foreword: The Enduring Significance of the Pyrrolidine Ring in Modern Drug Discovery

The five-membered nitrogen-containing heterocycle, the pyrrolidine ring, stands as a testament to nature's ingenuity and a cornerstone of modern medicinal chemistry. Its prevalence in a vast array of natural products, from alkaloids to amino acids like proline, underscores its evolutionary selection as a privileged scaffold for biological interactions.[1][2] The unique physicochemical properties of the pyrrolidine moiety, including its sp³-hybridized three-dimensional structure, inherent chirality, and capacity for diverse substitutions, grant it unparalleled versatility in drug design.[1][3][4] This non-planar "pseudorotation" allows for a thorough exploration of the pharmacophore space, enabling precise interactions with biological targets.[1][3] Consequently, pyrrolidine and its derivatives are integral components of numerous FDA-approved drugs, demonstrating a remarkable breadth of pharmacological activities, including anticancer, antibacterial, antiviral, and neuroprotective effects.[2][5]

This in-depth technical guide is crafted for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of protocols to provide a strategic framework for the biological activity screening of novel pyrrolidine-containing compounds. We will delve into the causality behind experimental choices, offering a hierarchical approach to screening that progresses from broad phenotypic assessments to nuanced mechanistic studies. Each section is designed to be a self-validating system, grounded in established scientific principles and supported by detailed, field-proven methodologies.

Chapter 1: The Strategic Blueprint for Screening: A Hierarchical Approach

A successful screening campaign for novel pyrrolidine derivatives hinges on a logical, tiered strategy that maximizes efficiency and resource allocation. A hierarchical approach, beginning with broad, high-throughput assays and progressively narrowing down to more complex, target-specific investigations, is the most rational path forward.[6][7][8] This ensures that promising candidates are identified early, while compounds with undesirable characteristics, such as general cytotoxicity, are deprioritized.

The causality behind this tiered approach is rooted in a principle of progressive validation. A primary screen acts as a wide net to capture any compound exhibiting a desired biological effect. Subsequent secondary and mechanistic screens then serve to characterize the potency, selectivity, and mode of action of these initial "hits," ultimately building a comprehensive profile of the compound's therapeutic potential.

Caption: A hierarchical workflow for screening pyrrolidine compounds.

Chapter 2: Primary Screening - Casting a Wide Net

The initial phase of screening is designed to rapidly assess the general biological activity of a library of pyrrolidine compounds. The primary objective is to identify compounds that elicit a desired phenotypic response, which will then be subjected to more rigorous testing.

Cytotoxicity and Antiproliferative Activity: The First Gatekeeper

For compounds being investigated for anticancer potential, a primary screen for cytotoxicity is fundamental.[9][10] This initial assessment determines a compound's ability to inhibit cell growth or induce cell death. A potent cytotoxic effect against cancer cell lines is a desirable characteristic, but it is equally crucial to identify compounds that are broadly cytotoxic, as these may have limited therapeutic windows.

The MTT assay is a robust and widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. These insoluble crystals are then dissolved, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.[11]

Materials:

-

Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Pyrrolidine test compounds

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile microplates

-

Microplate reader

Step-by-Step Methodology:

-

Cell Seeding:

-

Harvest and count cells from a logarithmic growth phase culture.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the pyrrolidine compounds in culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[13]

-

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[13]

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).

-

Antibacterial Activity: A Parallel Path

For pyrrolidine derivatives designed as potential antibacterial agents, a primary screen to assess their ability to inhibit bacterial growth is the initial step.

The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent.[8][14][15]

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth after incubation.[8]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Pyrrolidine test compounds

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Step-by-Step Methodology:

-

Inoculum Preparation:

-

From a fresh agar plate (18-24 hours old), select several colonies of the test bacterium.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Compound Dilution:

-

In a 96-well plate, prepare two-fold serial dilutions of the pyrrolidine compounds in CAMHB. The final volume in each well should be 50 µL.

-

-

Inoculation:

-

Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.

-

Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).

-

-

Incubation:

-

Incubate the plate at 35-37°C for 16-20 hours in ambient air.

-

-

MIC Determination:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Alternatively, the optical density can be measured using a microplate reader.

-

Chapter 3: Secondary Screening and Mechanistic Elucidation

Compounds that demonstrate promising activity in primary screens ("hits") are advanced to secondary screening for confirmation, potency determination, and initial mechanistic insights.

Dose-Response Analysis and Selectivity

A critical step is to perform detailed dose-response studies to accurately determine the IC₅₀ (for cytotoxic/antiproliferative compounds) or MIC (for antibacterial compounds) values.[16] Furthermore, for anticancer candidates, it is essential to assess their selectivity by testing their cytotoxicity against non-cancerous cell lines. A favorable therapeutic index is indicated by high potency against cancer cells and low toxicity towards normal cells.

Unraveling the Mechanism of Action (MoA)

Understanding how a bioactive compound exerts its effects is paramount for its development as a therapeutic agent.[17] This involves identifying the molecular target(s) and the downstream signaling pathways that are modulated.

Several techniques can be employed to identify the protein targets of a bioactive pyrrolidine compound:[18][19][20]

-

Affinity Chromatography: The pyrrolidine compound is immobilized on a solid support and used as "bait" to capture its binding partners from a cell lysate. The bound proteins are then eluted and identified by mass spectrometry.[18][21]

-

Chemoproteomics: This powerful approach uses chemical probes to map protein-small molecule interactions on a proteome-wide scale.[22][23][24] Techniques like activity-based protein profiling (ABPP) can identify the specific enzymes that are targeted by a compound.

-

Computational Approaches: If the compound was designed based on a specific target, molecular docking studies can predict the binding mode and affinity.[6]

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[14][25][26] Several pyrrolidine-containing compounds have been developed as inhibitors of this pathway.[11]

Caption: Inhibition of the PI3K/Akt signaling pathway by a pyrrolidine-based compound.

Antiviral Activity Screening

The PRNT is a highly sensitive and specific assay for quantifying the neutralization of a virus by an antiviral compound.[17][27]

Principle: A known quantity of virus is incubated with serial dilutions of the test compound before being added to a monolayer of susceptible host cells. A semi-solid overlay is then applied, which restricts the spread of the virus, leading to the formation of localized lesions (plaques). The reduction in the number of plaques compared to a no-compound control indicates the antiviral activity of the compound.[17]

Materials:

-

Virus stock of known titer

-

Susceptible host cell line (e.g., Vero cells)

-

Complete cell culture medium

-

Pyrrolidine test compounds

-

Semi-solid overlay (e.g., methylcellulose or agarose in medium)

-

Crystal violet staining solution

-

6-well or 12-well cell culture plates

Step-by-Step Methodology:

-

Cell Seeding:

-

Seed host cells in multi-well plates to form a confluent monolayer.

-

-

Compound-Virus Incubation:

-

Prepare serial dilutions of the pyrrolidine compound.

-

Mix each dilution with a standardized amount of virus (e.g., 100 plaque-forming units, PFU).

-

Incubate the mixture for 1 hour at 37°C to allow the compound to neutralize the virus.

-

-

Infection of Cells:

-

Remove the culture medium from the cell monolayers.

-

Inoculate the cells with the compound-virus mixtures.

-

Incubate for 1-2 hours to allow for viral adsorption.[27]

-

-

Overlay Application:

-

Remove the inoculum and add the semi-solid overlay to each well.

-

Incubate the plates at 37°C in a 5% CO₂ incubator until plaques are visible (typically 2-10 days, depending on the virus).

-

-

Plaque Visualization and Counting:

-

Fix the cells with a formalin solution.

-

Remove the overlay and stain the cell monolayer with crystal violet.

-

Count the number of plaques in each well.

-

-

Data Analysis:

-

Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

-

Determine the 50% inhibitory concentration (IC₅₀).

-

Neuroprotective Activity Screening

This assay assesses the ability of a compound to protect neuronal cells from damage induced by excessive stimulation of glutamate receptors.[28]

Materials:

-

Neuronal cell line (e.g., SH-SY5Y, HT22) or primary neurons

-

Cell culture medium (e.g., Neurobasal medium with supplements)

-

Pyrrolidine test compounds

-

Glutamate

-

MTT or LDH cytotoxicity assay kit

Step-by-Step Methodology:

-

Cell Culture and Differentiation (if applicable):

-

Culture and differentiate neuronal cells according to standard protocols.

-

-

Compound Pre-treatment:

-

Treat the cells with various concentrations of the pyrrolidine compounds for 1-2 hours.[28]

-

-

Induction of Neurotoxicity:

-

Expose the cells to a neurotoxic concentration of glutamate (e.g., 50-100 µM) for 24 hours.[28] Include control wells with no glutamate and wells with glutamate but no test compound.

-

-

Assessment of Cell Viability:

-

Measure cell viability using the MTT assay (as described in section 2.1) or an LDH cytotoxicity assay, which measures the release of lactate dehydrogenase from damaged cells.[28]

-

-

Data Analysis:

-

Calculate the percentage of neuroprotection afforded by the compound at each concentration relative to the glutamate-only control.

-

Chapter 4: In Vivo Efficacy - The Preclinical Proving Ground

Promising lead compounds with well-characterized in vitro activity and a favorable safety profile must ultimately be evaluated in animal models of disease to assess their in vivo efficacy.

Anticancer Efficacy Models

Human tumor xenograft models in immunocompromised mice are a mainstay for evaluating the in vivo efficacy of anticancer agents. In these models, human cancer cells are implanted either subcutaneously or orthotopically (in the organ of origin) in mice, and the effect of the test compound on tumor growth is monitored. For instance, a pyrrolidine-based CXCR4 antagonist demonstrated significant efficacy in a cancer metastasis model in mice.[22]

Antibacterial Efficacy Models

Murine models of infection are crucial for evaluating the in vivo efficacy of novel antibacterial compounds.

-

Murine Sepsis Model: This model simulates a systemic bloodstream infection and is used to assess a compound's ability to clear bacteria from the blood and organs.

-

Neutropenic Thigh Infection Model: This localized infection model is used to evaluate the efficacy of a compound in treating a deep-seated tissue infection, particularly in an immunocompromised setting.

Data Presentation: A Snapshot of Pyrrolidine Bioactivity

The following tables summarize the biological activities of selected pyrrolidine derivatives, providing a quantitative overview of their potency.

Table 1: Anticancer Activity of Selected Pyrrolidine Derivatives

| Compound Class | Cell Line | IC₅₀ (µM) | Reference |

| Spiro[pyrrolidine-3,3′-oxindoles] | HCT-116 | < 3.00 | [16] |

| Spiro[pyrrolidine-3,3′-oxindoles] | MCF-7 | 4.00 ± 0.29 | [16] |

| Diphenylamine-pyrrolidin-2-one-hydrazone | IGR39 (Melanoma) | 2.50 ± 0.46 | |

| Diphenylamine-pyrrolidin-2-one-hydrazone | PPC-1 (Prostate) | 3.63 ± 0.45 | |

| Pyrrolidine-based CXCR4 Antagonist | CXCR4 Binding | 0.079 | [16] |

Table 2: Antimicrobial and Enzyme Inhibitory Activity of Selected Pyrrolidine Derivatives

| Compound Class | Target | MIC/IC₅₀ | Reference |

| 1,2,4-Oxadiazole Pyrrolidines | E. coli DNA gyrase | 120 ± 10 nM | [16] |

| Pyrrolidine Sulfonamides | DPP-IV Enzyme | 11.32 ± 1.59 µM | [16] |

| N-Boc Proline Amide (3g) | α-Amylase | 26.24 µg/mL | [23] |

| N-Boc Proline Amide (3g) | α-Glucosidase | 18.04 µg/mL | [23] |

| N-benzoylthiourea-pyrrolidine | Acetylcholinesterase | 0.029 µM | [16] |

Conclusion: The Path Forward

The pyrrolidine scaffold continues to be a remarkably fruitful starting point for the discovery of novel, biologically active compounds. The hierarchical screening approach detailed in this guide provides a robust and logical framework for identifying and characterizing promising therapeutic candidates. By integrating phenotypic screening with in-depth mechanistic studies and in vivo validation, researchers can efficiently navigate the complex path from initial hit discovery to preclinical proof-of-concept. The continued exploration of the vast chemical space accessible through pyrrolidine chemistry, guided by a strategic and well-validated screening cascade, will undoubtedly lead to the development of the next generation of innovative medicines.

References

- 1. Evaluation of in vivo antibacterial drug efficacy using Caenorhabditis elegans infected with carbapenem-resistant Klebsiella pneumoniae as a model host - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cell-Based Assays to Assess Neuroprotective Activity | Springer Nature Experiments [experiments.springernature.com]

- 5. researchgate.net [researchgate.net]

- 6. Hierarchical virtual screening approaches in small molecule drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hierarchical virtual screening approaches in small molecule drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. international-biopharma.com [international-biopharma.com]

- 9. Discovery of pyrrolopyrimidine inhibitors of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cell-Based Assays to Assess Neuroprotective Activity [cris.unibo.it]

- 11. researchgate.net [researchgate.net]

- 12. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Structure-Based Drug Design with a Deep Hierarchical Generative Model - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]